molecular formula C9H10BrNO2 B1298726 (r)-3-(p-Bromophenyl)-beta-alanine CAS No. 479074-63-0

(r)-3-(p-Bromophenyl)-beta-alanine

Cat. No. B1298726
Key on ui cas rn: 479074-63-0
M. Wt: 244.08 g/mol
InChI Key: RBOUYDUXPMAYMJ-MRVPVSSYSA-N
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Patent
US08076285B2

Procedure details

4-Bromobenzaldehyde (50.0 g, 270 mmol), malonic acid (28.1 g, 270 mmol) and ammonium acetate (27.7 g, 359 mmol, 1.3 eq.) are dissolved in ethanol (400 ml). The mixture is heated at reflux for 16 h. The resulting solid is collected on a glass filter funnel, collected with suction filtration and washed with ethanol. The residue is then recrystallized from methanol (80 ml). It is subsequently triturated with ethyl acetate and collected by suction filtration. 41.0 g (0.16 mmol, 62% of theory) of the title compound are obtained as a colorless crystalline solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>C(O)C>[NH2:21][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
28.1 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
27.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected on a glass
FILTRATION
Type
FILTRATION
Details
filter funnel
FILTRATION
Type
FILTRATION
Details
collected with suction filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The residue is then recrystallized from methanol (80 ml)
CUSTOM
Type
CUSTOM
Details
It is subsequently triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08076285B2

Procedure details

4-Bromobenzaldehyde (50.0 g, 270 mmol), malonic acid (28.1 g, 270 mmol) and ammonium acetate (27.7 g, 359 mmol, 1.3 eq.) are dissolved in ethanol (400 ml). The mixture is heated at reflux for 16 h. The resulting solid is collected on a glass filter funnel, collected with suction filtration and washed with ethanol. The residue is then recrystallized from methanol (80 ml). It is subsequently triturated with ethyl acetate and collected by suction filtration. 41.0 g (0.16 mmol, 62% of theory) of the title compound are obtained as a colorless crystalline solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>C(O)C>[NH2:21][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
28.1 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
27.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected on a glass
FILTRATION
Type
FILTRATION
Details
filter funnel
FILTRATION
Type
FILTRATION
Details
collected with suction filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The residue is then recrystallized from methanol (80 ml)
CUSTOM
Type
CUSTOM
Details
It is subsequently triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08076285B2

Procedure details

4-Bromobenzaldehyde (50.0 g, 270 mmol), malonic acid (28.1 g, 270 mmol) and ammonium acetate (27.7 g, 359 mmol, 1.3 eq.) are dissolved in ethanol (400 ml). The mixture is heated at reflux for 16 h. The resulting solid is collected on a glass filter funnel, collected with suction filtration and washed with ethanol. The residue is then recrystallized from methanol (80 ml). It is subsequently triturated with ethyl acetate and collected by suction filtration. 41.0 g (0.16 mmol, 62% of theory) of the title compound are obtained as a colorless crystalline solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>C(O)C>[NH2:21][CH:6]([C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
28.1 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
27.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected on a glass
FILTRATION
Type
FILTRATION
Details
filter funnel
FILTRATION
Type
FILTRATION
Details
collected with suction filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The residue is then recrystallized from methanol (80 ml)
CUSTOM
Type
CUSTOM
Details
It is subsequently triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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